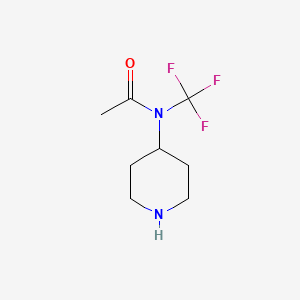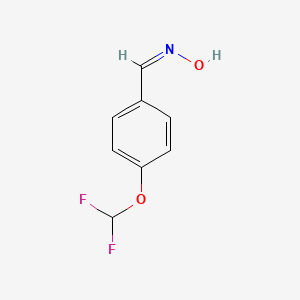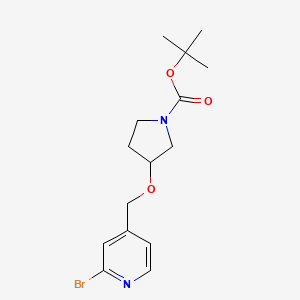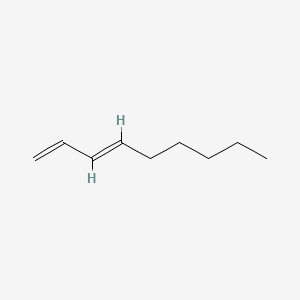
1,3-Nonadiene, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Nonadiene, (E)-, also known as (E)-1,3-Nonadiene, is an organic compound with the molecular formula C9H16. It is a type of diene, which means it contains two double bonds. The compound is characterized by its linear structure and the presence of conjugated double bonds, which contribute to its reactivity and versatility in chemical reactions .
Méthodes De Préparation
1,3-Nonadiene, (E)- can be synthesized through various methods. One common synthetic route involves the polymerization of 1,3-alkadienes using a DEAB initiator. This process results in the formation of ester-telechelic polynonadiene, which can then be hydrogenated using a copper chromite catalyst to yield the desired compound . Industrial production methods often involve similar polymerization and hydrogenation steps, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1,3-Nonadiene, (E)- undergoes a variety of chemical reactions due to its conjugated double bonds. Some of the common reactions include:
Oxidation: The compound can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The double bonds in 1,3-Nonadiene, (E)- can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Cycloaddition: The compound can undergo cycloaddition reactions with alkynes, leading to the formation of cyclohexadienes or cyclobutenes.
Common reagents and conditions used in these reactions include cobalt catalysts, ethylene, and various ligands. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1,3-Nonadiene, (E)- has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism by which 1,3-Nonadiene, (E)- exerts its effects is primarily through its conjugated double bonds. These bonds allow the compound to participate in various chemical reactions, including cycloaddition and polymerization. The molecular targets and pathways involved depend on the specific reaction and conditions. For example, in cycloaddition reactions, the compound reacts with alkynes to form cyclohexadienes or cyclobutenes through a series of intermediate steps involving the formation of π-complexes and subsequent bond rearrangements .
Comparaison Avec Des Composés Similaires
1,3-Nonadiene, (E)- can be compared to other similar compounds, such as:
1,3-Butadiene: A smaller diene with similar reactivity but different physical properties.
1,3-Hexadiene: Another diene with a shorter carbon chain, leading to different reactivity and applications.
1,3-Octadiene: A compound with similar reactivity but different industrial uses.
The uniqueness of 1,3-Nonadiene, (E)- lies in its specific structure and the presence of conjugated double bonds, which confer distinct reactivity and versatility in chemical reactions .
Propriétés
Numéro CAS |
56700-77-7 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
(3E)-nona-1,3-diene |
InChI |
InChI=1S/C9H16/c1-3-5-7-9-8-6-4-2/h3,5,7H,1,4,6,8-9H2,2H3/b7-5+ |
Clé InChI |
CLNYHERYALISIR-FNORWQNLSA-N |
SMILES isomérique |
CCCCC/C=C/C=C |
SMILES canonique |
CCCCCC=CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


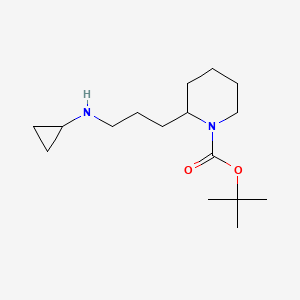
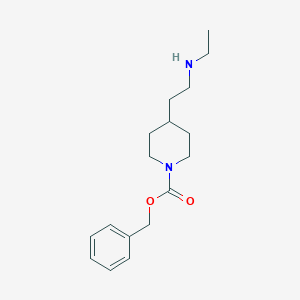
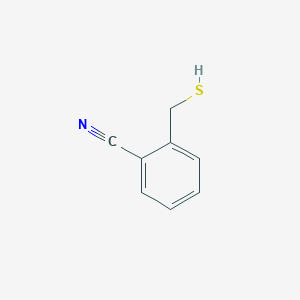
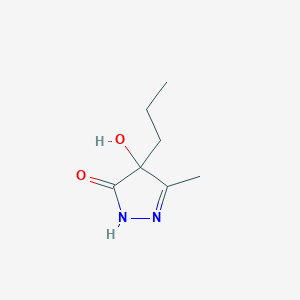
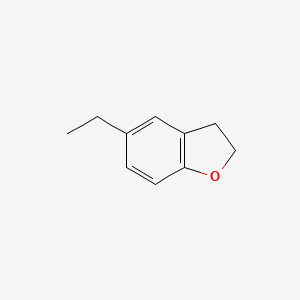
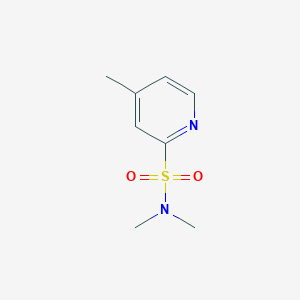
![2-Chloro-5-({[(4-nitrophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13958418.png)
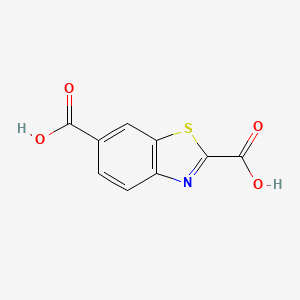
![Pyrrolo[1,2-D][1,4]thiazepine](/img/structure/B13958434.png)
![2-(7-(Bromomethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13958444.png)
